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molecular formula C7H7ClN2O2 B1587053 5-Chloro-2-hydroxybenzohydrazide CAS No. 5022-48-0

5-Chloro-2-hydroxybenzohydrazide

Cat. No. B1587053
M. Wt: 186.59 g/mol
InChI Key: MIVLIGXZOGZELS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07700655B2

Procedure details

A mixture of 5-chloro-2-hydroxybenzoic acid methyl ester (0.50 g, 2.7 mmol), hydrazine monohydrate (0.3 mL, 6.2 mmol) and ethanol (5 mL) was refluxed for 6 hours. After the reaction mixture was cooled to room temperature, n-hexane was added and the separated crystal was filtered to give the title compound (395.9 mg, 79.2%) as a white crystal.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
79.2%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:5]=1[OH:11].O.[NH2:14][NH2:15].C(O)C>CCCCCC>[Cl:10][C:8]1[CH:9]=[C:4]([C:3]([NH:14][NH2:15])=[O:2])[C:5]([OH:11])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)Cl)O)=O
Name
Quantity
0.3 mL
Type
reactant
Smiles
O.NN
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
the separated crystal was filtered

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(C(=O)NN)=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 395.9 mg
YIELD: PERCENTYIELD 79.2%
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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